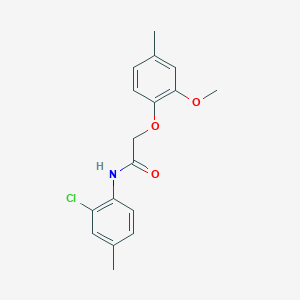
Tri(naphthalen-1-yl)(p-tolyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(naphthalen-1-yl)(p-tolyl)silane is an organosilicon compound with the molecular formula C37H28Si It consists of a silicon atom bonded to three naphthalen-1-yl groups and one p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(naphthalen-1-yl)(p-tolyl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with p-tolylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(naphthalen-1-yl)(p-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The naphthalen-1-yl or p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Tri(naphthalen-1-yl)(p-tolyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Tri(naphthalen-1-yl)(p-tolyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The naphthalen-1-yl and p-tolyl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in different chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(naphthalen-1-yl)silane
- Tri(p-tolyl)silane
- Phenyltri(p-tolyl)silane
Uniqueness
Tri(naphthalen-1-yl)(p-tolyl)silane is unique due to the combination of naphthalen-1-yl and p-tolyl groups bonded to the silicon atom. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Propriétés
Formule moléculaire |
C37H28Si |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(4-methylphenyl)-trinaphthalen-1-ylsilane |
InChI |
InChI=1S/C37H28Si/c1-27-23-25-31(26-24-27)38(35-20-8-14-28-11-2-5-17-32(28)35,36-21-9-15-29-12-3-6-18-33(29)36)37-22-10-16-30-13-4-7-19-34(30)37/h2-26H,1H3 |
Clé InChI |
LZDMYAGBXSYOFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


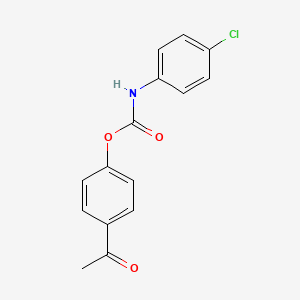
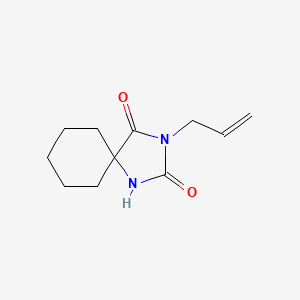
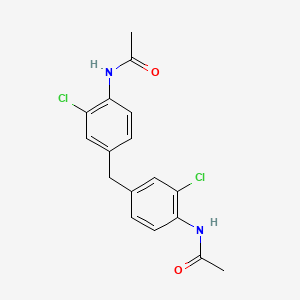
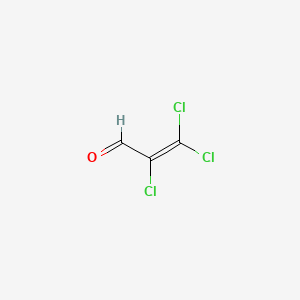
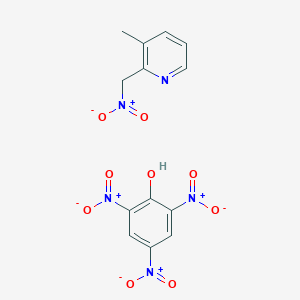
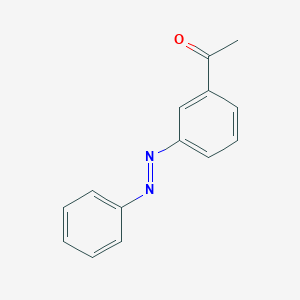
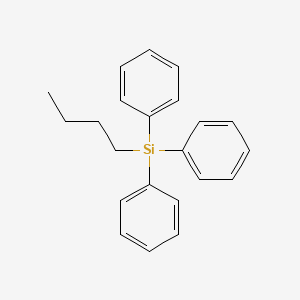
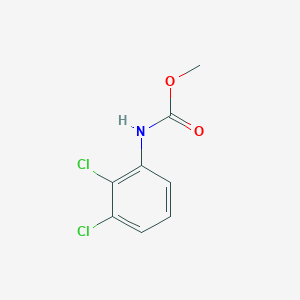
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
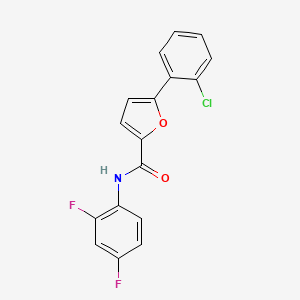
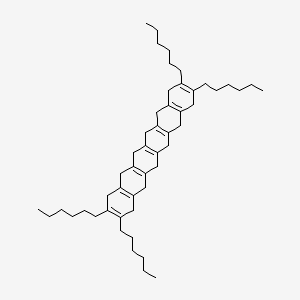
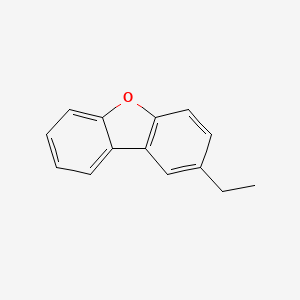
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)
